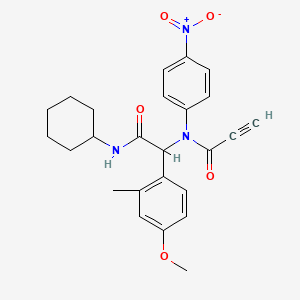

mIDH1-IN-1

Description

Properties

Molecular Formula |

C25H27N3O5 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide |

InChI |

InChI=1S/C25H27N3O5/c1-4-23(29)27(19-10-12-20(13-11-19)28(31)32)24(22-15-14-21(33-3)16-17(22)2)25(30)26-18-8-6-5-7-9-18/h1,10-16,18,24H,5-9H2,2-3H3,(H,26,30) |

InChI Key |

RUHPWACMABXFIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C(=O)NC2CCCCC2)N(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C#C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of mIDH1 Inhibitors in Glioma Cells

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed overview of the molecular mechanisms by which selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) exert their effects on glioma cells. It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the core biological processes.

Introduction: The Role of IDH1 Mutation in Glioma

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining feature of lower-grade gliomas and secondary glioblastomas, present in over 70% of these tumors.[1] The most common mutation is a single amino acid substitution at arginine 132 (R132H).[1] This mutation confers a neomorphic (new) enzymatic function: instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (D-2-HG).[1][2]

The accumulation of the oncometabolite D-2-HG to millimolar concentrations within the tumor competitively inhibits α-KG-dependent dioxygenases.[1] Key enzymes affected include TET DNA hydroxylases and Jumonji domain-containing histone demethylases (JHDMs).[2] This inhibition leads to widespread epigenetic dysregulation, including DNA hypermethylation and altered histone methylation patterns, which ultimately blocks the differentiation of glioma cells, locking them in a stem-like, proliferative state.[1][2] Selective mIDH1 inhibitors are designed to reverse this oncogenic process by specifically targeting the mutant enzyme.

Core Mechanism of Action of mIDH1 Inhibitors

The primary mechanism of action of mIDH1 inhibitors is the direct and selective blockade of the mutant IDH1 enzyme's catalytic activity. This prevents the conversion of α-KG to D-2-HG. The subsequent sharp reduction in intracellular D-2-HG levels relieves the competitive inhibition of α-KG-dependent dioxygenases.

This restoration of enzyme function leads to a cascade of downstream effects:

-

Epigenetic Reprogramming: The activity of histone demethylases is restored, leading to the removal of repressive histone marks such as the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2]

-

Induction of Differentiation: The reversal of the epigenetic block allows for the re-expression of genes associated with glial cell differentiation.[1][2] Consequently, glioma cells lose their stem-like properties and begin to differentiate into astrocyte-like cells, a process that can be observed by changes in cell morphology and the expression of differentiation markers like Glial Fibrillary Acidic Protein (GFAP).

-

Inhibition of Tumor Growth: By promoting differentiation and reversing the oncogenic effects of D-2-HG, mIDH1 inhibitors impair the growth of IDH1-mutant glioma cells.[1][2]

Signaling Pathway Visualization

Caption: Mechanism of mIDH1 inhibition in glioma cells.

Quantitative Data

The efficacy of mIDH1 inhibitors is measured by their ability to reduce D-2-HG production and impact cell viability. Data presented below is for the well-characterized selective mIDH1-R132H inhibitor AGI-5198, which serves as a proxy for the this compound class of molecules.

| Parameter | Cell Line / Model | Value | Reference |

| Enzymatic Inhibition | Recombinant IDH1-R132H | IC₅₀ = 0.07 µM | [1] |

| Recombinant IDH1-WT | IC₅₀ = 23 µM | [1] | |

| Cellular 2-HG Reduction | U87-R132H Glioblastoma Cells | IC₅₀ = 40 nM | [3] |

| TS603 Glioma Neurospheres | >95% reduction at 1 µM | [1] | |

| Patient-Derived Cultures | >99% reduction at 2.5 µM | [4] | |

| In Vivo 2-HG Reduction | TS603 Glioma Xenografts | ~97% reduction (450 mg/kg) | [1] |

| Effect on Cell Growth | Patient-Derived Cultures | No significant effect on short-term viability | [4][5] |

| TS603 Glioma Xenografts | Significant growth delay | [2] |

Key Experimental Protocols

The following sections detail the methodologies used to assess the mechanism of action of mIDH1 inhibitors.

Measurement of D-2-Hydroxyglutarate (LC-MS/MS)

This protocol allows for the precise quantification of D-2-HG and L-2-HG enantiomers in cell pellets or culture medium.

-

Sample Preparation & Extraction:

-

Cell pellets are washed with PBS and metabolites are extracted using an 80% methanol solution cooled to -80°C.

-

Samples are vortexed vigorously and centrifuged at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

The supernatant containing the metabolite extract is transferred to a new tube. An internal standard (e.g., ¹³C₅-D-2HG) is added to each sample.[6]

-

-

Chiral Derivatization:

-

To separate the D- and L-enantiomers, extracts are dried under nitrogen gas.

-

The dried extract is reconstituted in a solution containing a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN), under acidic conditions.[6][7]

-

The reaction is heated to facilitate the formation of diastereomers, which have different physicochemical properties.[6]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is performed on a liquid chromatography system equipped with a ZIC-HILIC (hydrophilic interaction liquid chromatography) column.[8] An isocratic elution is typically used.

-

Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized D-2-HG, L-2-HG, and the internal standard are monitored for quantification.[9]

-

Quantification: A standard curve is generated using known concentrations of D- and L-2-HG to calculate the absolute concentration in the samples.

-

Western Blot for Histone Modifications

This protocol is used to detect changes in specific histone marks, such as H3K9me3, following inhibitor treatment.

-

Histone Extraction:

-

Nuclei are isolated from glioma cells using a hypotonic lysis buffer.

-

Histones are then acid-extracted from the nuclear pellet using 0.2 N HCl or H₂SO₄ overnight at 4°C.

-

The supernatant containing histones is neutralized and protein concentration is determined.

-

-

SDS-PAGE:

-

Prepare samples by diluting in 1X LDS sample buffer with a reducing agent (e.g., 100 mM DTT) and heating to 95°C for 5 minutes.[10]

-

Load 10-25 µg of histone extract per lane on a high-percentage (15% or higher) Bis-Tris polyacrylamide gel to achieve effective resolution of low molecular weight histone proteins.[11]

-

Run the gel in MES or MOPS SDS running buffer until adequate separation is achieved.[11]

-

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[10][11] Milk is often avoided as it can interfere with the detection of some histone modifications.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me3) diluted in blocking buffer, typically overnight at 4°C with gentle rocking.[12][13]

-

Wash the membrane extensively with TBST (e.g., 3 x 10-minute washes).[13]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film. Normalize the signal to total Histone H3 levels.[14]

-

Immunofluorescence for Differentiation Marker (GFAP)

This protocol is used to visualize the expression and localization of the astrocytic differentiation marker GFAP in glioma neurospheres.

-

Sphere Plating and Fixation:

-

Grow glioma cells as neurospheres in neural stem cell media.

-

Transfer intact neurospheres to chamber slides coated with an attachment factor (e.g., Matrigel or Geltrex).

-

Allow spheres to attach, then fix with 4% paraformaldehyde (PFA) or a specialized fixative like 1,4-benzoquinone for better antigen preservation.[15]

-

-

Permeabilization and Blocking:

-

Wash the fixed cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Normal Goat Serum and 1% BSA in PBST) for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with a primary antibody against GFAP (e.g., mouse monoclonal clone GA-5) diluted in blocking buffer, overnight at 4°C.[16][17]

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

-

For nuclear counterstaining, add DAPI or Hoechst stain during the final 10 minutes of incubation.

-

-

Imaging:

-

Wash three times with PBST.

-

Mount the slide with an anti-fade mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope. Increased green fluorescence (GFAP) indicates astrocytic differentiation.[18]

-

Experimental Workflow Visualization

Caption: Workflow for assessing mIDH1 inhibitor effects.

References

- 1. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histone western blot protocol | Abcam [abcam.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 13. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 14. Defining a Correlative Transcriptional Signature Associated with Bulk Histone H3 Acetylation Levels in Adult Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel fixative for immunofluorescence staining of CD133-positive glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocare.net [biocare.net]

- 17. nordiqc.org [nordiqc.org]

- 18. researchgate.net [researchgate.net]

The Role of mIDH1-IN-1 in the Inhibition of 2-Hydroxyglutarate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2][3] Consequently, the development of small molecule inhibitors targeting mutant IDH1 (mIDH1) has become a promising therapeutic strategy. This technical guide provides an in-depth overview of mIDH1-IN-1, a potent and selective inhibitor of mIDH1, focusing on its role in inhibiting 2-HG production. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation.

Introduction to Mutant IDH1 and 2-HG Production

Wild-type IDH1 is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-KG.[4][5] Cancer-associated mutations, most commonly occurring at the R132 residue of IDH1, alter the enzyme's active site.[1] This alteration results in a loss of its normal function and a gain of a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1][5][6] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that promote cancer development.[2][7]

This compound: A Potent Inhibitor of 2-HG Production

This compound is a small molecule inhibitor designed to selectively target mutant IDH1 enzymes. Its mechanism of action involves binding to the mutant enzyme and preventing the reduction of α-KG to 2-HG.

Quantitative Efficacy of this compound

The potency of this compound has been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line / Enzyme | Reference |

| IC50 (Enzymatic) | 961.5 ± 25.3 nM | IDH1 R132H | [8] |

| EC50 (2-HG Inhibition) | 208.6 ± 8.0 nM | HT1080 cells | [8] |

| IC50 (Anti-proliferation) | 41.8 nM | IDH1 mutant-U-87 cells | [8] |

Signaling Pathways Implicated in Mutant IDH1 Function

The oncogenic effects of mutant IDH1 and 2-HG are mediated through the dysregulation of several key signaling pathways. Understanding these pathways is crucial for comprehending the broader impact of mIDH1 inhibition.

Mutant IDH1-driven 2-HG production leads to epigenetic dysregulation by inhibiting histone and DNA demethylases.[7] Furthermore, mutant IDH1 has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell migration and invasion.[9][10][11] There is also evidence for the modulation of the TGF-β/Smad signaling pathway.[12] Additionally, 2-HG can impact the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3]

Experimental Protocols for Evaluating this compound

The following sections detail standardized protocols for assessing the efficacy of mIDH1 inhibitors like this compound.

General Experimental Workflow

A typical workflow for evaluating a novel mIDH1 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

Measurement of 2-HG Production in Cell Culture

This protocol describes the quantification of 2-HG levels in the extracellular media of cells harboring an IDH1 mutation.

Materials:

-

Cell culture medium and supplements

-

This compound or other test compounds

-

96-well cell culture plates

-

Mass spectrometer (LC-MS or GC-MS)[13][14] or a fluorescence-based 2-HG assay kit[15]

-

Deproteination agent (e.g., methanol)

Procedure:

-

Cell Seeding: Seed the IDH1 mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period, typically 48-72 hours.[2][16]

-

Sample Collection: Collect the cell culture supernatant.

-

Sample Preparation: Deproteinate the samples by adding a solvent like cold methanol and centrifuging to pellet the precipitated proteins.

-

2-HG Quantification:

-

Mass Spectrometry: Analyze the supernatant for 2-HG levels using a validated LC-MS or GC-MS method.[14][17] This is the gold standard for accurate quantification.

-

Fluorescence Assay: Alternatively, use a commercial D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based assay for high-throughput screening.[15] This assay couples the oxidation of 2-HG to the reduction of a fluorescent probe.

-

-

Data Analysis: Determine the EC50 value by plotting the 2-HG concentration against the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro mIDH1 Enzyme Inhibition Assay

This protocol outlines the procedure for determining the IC50 of an inhibitor against a purified recombinant mIDH1 enzyme.

Materials:

-

Purified recombinant mIDH1 enzyme (e.g., R132H)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)[18]

-

α-Ketoglutarate (α-KG)

-

NADPH

-

This compound or other test compounds

-

384-well assay plates

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the assay buffer, α-KG, and NADPH.

-

Compound Addition: Add serial dilutions of the test compound to the wells of the assay plate.

-

Enzyme Addition: Initiate the reaction by adding the purified mIDH1 enzyme to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Detection: Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm. Alternatively, a coupled-enzyme assay using diaphorase can be used to generate a fluorescent signal.[2]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that an inhibitor binds to its intended target within the complex cellular environment.

Materials:

-

IDH1 mutant cell line

-

This compound or other test compounds

-

Lysis buffer

-

Antibody specific for IDH1

-

Western blotting reagents and equipment

-

PCR thermocycler or heating blocks

Procedure:

-

Cell Treatment: Treat intact cells with the test compound or vehicle control.

-

Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Protein Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

-

Western Blotting: Analyze the amount of soluble IDH1 in the supernatant by Western blotting using an IDH1-specific antibody.

-

Data Analysis: A successful inhibitor will stabilize the IDH1 protein, resulting in a higher melting temperature (the temperature at which 50% of the protein is denatured). This shift in the melting curve confirms target engagement.[2]

Conclusion

This compound is a valuable research tool and a representative of a promising class of targeted cancer therapies. Its ability to potently and selectively inhibit the production of the oncometabolite 2-HG in cells harboring IDH1 mutations underscores the therapeutic potential of this approach. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel mIDH1 inhibitors, with the ultimate goal of improving outcomes for patients with IDH1-mutant cancers.

References

- 1. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism. | Semantic Scholar [semanticscholar.org]

- 6. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. IDH1 gene mutation activates Smad signaling molecules to regulate the expression levels of cell cycle and biological rhythm genes in human glioma U87-MG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to mIDH1-IN-1 Target Engagement and Binding Site Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies and data interpretation for characterizing the interaction of the selective inhibitor mIDH1-IN-1 with its target, the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme. The content covers key aspects of target engagement, binding affinity, and the molecular details of the inhibitor's binding site.

Introduction to Mutant IDH1 as a Therapeutic Target

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue.[1][2] This mutant enzyme (mIDH1) exhibits a neomorphic activity, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[1][3] The development of small molecule inhibitors that specifically target mIDH1, such as this compound, represents a promising therapeutic strategy.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound is quantified through various biochemical and cell-based assays. The data presented below is a synthesis of typical results obtained for potent and selective mIDH1 inhibitors.

| Assay Type | Target | Parameter | Value | Reference |

| Biochemical Assay | mIDH1 (R132H) | IC₅₀ | 961.5 nM | [2] |

| Cell-Based Assay | HT1080 cells (mIDH1 R132C) | 2-HG Production EC₅₀ | 208.6 ± 8.0 nM | [2] |

| Cell Proliferation Assay | IDH1 mutant-U-87 cells | IC₅₀ | 41.8 nM | [2] |

| Cellular Thermal Shift Assay (CETSA) | U87 (R132H) glioblastoma cells | Thermal Stabilization | Significant stabilization observed | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

In Vitro mIDH1 Enzymatic Activity Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the mIDH1-catalyzed conversion of α-KG to 2-HG by monitoring the consumption of the cofactor NADPH, which results in a decrease in fluorescence.

Materials:

-

Recombinant mIDH1 (e.g., R132H or R132C) enzyme

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.1 mg/mL BSA, and 0.2 mM DTT.[4]

-

This compound or other test compounds

-

96-well or 384-well black plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

-

Prepare a solution of the mIDH1 enzyme in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate.

-

Add the mIDH1 enzyme to the wells containing the test compound and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.[5]

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.[5]

-

Immediately begin monitoring the decrease in NADPH fluorescence over time using a plate reader.

-

The initial reaction velocity is calculated from the linear phase of the fluorescence decay curve.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][6][7]

Materials:

-

Cells expressing the target protein (e.g., U87 glioblastoma cells engineered to express mIDH1 R132H)[1]

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against IDH1

Procedure:

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for a specific duration (e.g., 1-2 hours) at 37°C.[8]

-

Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 37-73°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by cooling.[1][8] An optimal melting temperature (e.g., 59°C for mIDH1 R132H in U87 cells) can be determined for isothermal dose-response experiments.[1]

-

Lysis: Lyse the cells to release the intracellular proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.

-

Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble mIDH1 protein at each temperature and compound concentration by Western blotting using an anti-IDH1 antibody.

-

Data Interpretation: Increased thermal stability of mIDH1 in the presence of the inhibitor will result in a higher amount of soluble protein at elevated temperatures compared to the vehicle control, indicating target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified recombinant mIDH1 protein

-

This compound

-

Dialysis buffer (identical for both protein and inhibitor to minimize heats of dilution)[9]

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze the purified mIDH1 protein and dissolve the this compound in the same dialysis buffer.[9][10] Degas the solutions to prevent air bubbles.[9]

-

Instrument Setup: Load the mIDH1 protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.[9] A typical starting concentration is 10 µM protein in the cell and 100 µM inhibitor in the syringe.[11]

-

Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.

Binding Site Analysis

mIDH1 inhibitors, including this compound, are typically allosteric inhibitors.[4] While a co-crystal structure of this compound with mIDH1 is not publicly available, analysis of structures with other potent inhibitors like AG-120 (Ivosidenib) and AG-881 provides significant insight into the binding site.[3][12]

These inhibitors bind to an allosteric pocket located at the dimer interface of the mIDH1 homodimer.[12] This site is distinct from the active site where isocitrate or α-KG binds.

Key Residues in the Allosteric Binding Pocket: Based on crystallographic studies of other mIDH1 inhibitors, the allosteric binding pocket is formed by residues from both protomers of the dimer. Key interacting residues often include:

-

Hydrophobic interactions: Leu120, Val121, Trp124, Ile130, Trp267, and Val281 create a hydrophobic environment that accommodates the inhibitor.[2]

-

Hydrogen bonding: Ser277 and Ser280 are often involved in forming hydrogen bonds with the inhibitor.[12]

The binding of an inhibitor to this allosteric site induces a conformational change in the enzyme, locking it in an inactive state and preventing the catalytic activity at the active site.

Visualizations

Signaling Pathway of mIDH1 and Inhibition

Caption: Signaling pathway of wild-type and mutant IDH1, and the mechanism of inhibition.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for determining target engagement using the Cellular Thermal Shift Assay.

Logical Relationship of this compound Binding and Effect

Caption: Logical flow from inhibitor binding to the downstream cellular effect.

References

- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]

- 3. Crystal structures of pan-IDH inhibitor AG-881 in complex with mutant human IDH1 and IDH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. Biostructural, biochemical and biophysical studies of mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

structural biology of mIDH1-IN-1 complexed with mIDH1 R132H

A comprehensive understanding of the structural biology of mutant isocitrate dehydrogenase 1 (mIDH1) in complex with its inhibitors is pivotal for the development of targeted cancer therapies. The R132H mutation in IDH1 confers a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1] This technical guide focuses on the structural and functional aspects of the mIDH1 R132H mutant complexed with small molecule inhibitors, with a representative focus on well-characterized allosteric inhibitors due to the absence of specific public data for a compound termed "mIDH1-IN-1". The principles and data presented are drawn from studies of potent inhibitors like Vorasidenib (AG-881) and Ivosidenib (AG-120).

Introduction to mIDH1 R132H as a Therapeutic Target

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] The wild-type IDH1 enzyme catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate.[2][4] The R132H mutation, the most common variant, results in a gain-of-function that enables the enzyme to reduce α-KG to 2-HG, consuming NADPH in the process.[1][5] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting cancer development.[1] This unique neomorphic activity makes mIDH1 an attractive target for cancer therapy, with several allosteric inhibitors developed to specifically target the mutant enzyme.[6][7]

Quantitative Data on mIDH1 R132H Inhibition

The development of mIDH1 inhibitors has led to a range of compounds with varying potencies and binding characteristics. The following tables summarize key quantitative data for several well-documented inhibitors of mIDH1 R132H.

Table 1: Inhibitor Potency Against mIDH1 R132H

| Inhibitor | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| Vorasidenib (AG-881) | 0.04-22 | Not Reported | Varies by mutation | [8] |

| Ivosidenib (AG-120) | ~100-150 | Not Reported | Enzymatic assay | [9] |

| ML309 | Not Reported | 190 | Enzymatic assay | [3] |

| FT-2102 | Not Reported | Not Reported | Potent inhibitor | [10] |

| BAY-1436032 | Not Reported | Not Reported | Potent inhibitor | [11] |

| Compound 1 | 8200 | Not Reported | Enzymatic assay | [3] |

| Compound 2 | 190 | Not Reported | Enzymatic assay | [3] |

| Compound 3 | 280 | Not Reported | Enzymatic assay | [3] |

Table 2: Crystallographic Data for mIDH1 R132H-Inhibitor Complexes

| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free | Reference |

| 6VEI | Vorasidenib (AG-881) | 2.10 | 0.158 | 0.195 | [7] |

| 6ADG | Vorasidenib (AG-881) | 3.00 | 0.221 | 0.244 | [12] |

| 8T7O | Ivosidenib (AG-120) | 2.05 | Not Reported | Not Reported | [1] |

| 6U4J | FT-2102 | 2.11 | 0.168 | 0.220 | [10] |

| 6O2Y | Compound 24 | 2.80 | 0.209 | 0.275 | [13] |

| 5LGE | BAY 1436032 analog | 2.70 | 0.195 | 0.230 | [14] |

Structural Insights into the mIDH1 R132H-Inhibitor Complex

Crystal structures of mIDH1 R132H in complex with various inhibitors have revealed a common mechanism of allosteric inhibition. These inhibitors do not bind to the active site but rather to a pocket at the interface of the enzyme's homodimer.[6] This binding site is conformationally dynamic and its occupancy by an inhibitor locks the enzyme in an open, inactive conformation, preventing the binding of the substrate α-KG.

For instance, the crystal structure of Vorasidenib (AG-881) in complex with mIDH1 R132H (PDB: 6VEI) shows the inhibitor situated at the dimer interface.[7] This interaction stabilizes an open conformation of the enzyme, which is catalytically incompetent. The binding of these allosteric inhibitors is a key feature that provides selectivity for the mutant enzyme over the wild-type IDH1.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction of mIDH1, the workflow for determining its structure, and the mechanism of allosteric inhibition.

References

- 1. Biostructural, biochemical and biophysical studies of mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocitrate dehydrogenase 1 mutation subtypes at site 132 and their translational potential in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of R132H Mutation‐specific IDH1 Antibody Binding in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

Biochemical Characterization and Potency of mIDH1-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutant isocitrate dehydrogenase 1 (mIDH1) is a key enzyme implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mIDH1 results in the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. mIDH1-IN-1 is a potent and selective small-molecule inhibitor of mutant IDH1. This document provides a comprehensive technical overview of the biochemical characterization and potency of this compound, including detailed experimental protocols and quantitative data to support its preclinical evaluation.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic point mutations in the IDH1 gene, most commonly at arginine 132 (R132), confer a new enzymatic function: the NADPH-dependent reduction of α-KG to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread changes in DNA and histone methylation, impaired cellular differentiation, and ultimately, cancer.[1][2]

This compound has emerged as a valuable tool for studying the biological consequences of mIDH1 inhibition and as a potential therapeutic agent. This guide details its biochemical profile and cellular activity.

Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency metrics.

Table 1: Biochemical Potency of this compound

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| mIDH1 (R132H) | Enzymatic Assay | 961.5 ± 25.3 | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter Measured | EC50 / IC50 (nM) | Reference |

| HT1080 (harboring mIDH1 R132C) | 2-HG Production Assay | Intracellular 2-HG levels | 208.6 ± 8.0 | [3] |

| U-87 MG (engineered to express mIDH1) | Anti-Proliferation Assay | Cell Viability | 41.8 | [3] |

Mechanism of Action

This compound acts as a selective inhibitor of the mutant IDH1 enzyme. By binding to the enzyme, it blocks the conversion of α-KG to 2-HG. This leads to a reduction in intracellular 2-HG levels, which in turn can restore normal cellular differentiation processes that are otherwise inhibited by the oncometabolite.[4][5]

Signaling Pathway

The following diagram illustrates the canonical pathway of wild-type IDH1 and the aberrant pathway introduced by mutant IDH1, which is the target of this compound.

References

The Reversal of Oncogenic Hypermethylation: A Technical Guide to mIDH1-IN-1's Effect on Histone and DNA Demethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic event in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in a hypermethylated state that disrupts normal cellular differentiation and promotes tumorigenesis.[1][3] Small molecule inhibitors of mutant IDH1 (mIDH1) have emerged as a promising therapeutic strategy to reverse these epigenetic aberrations. This technical guide provides an in-depth overview of the effects of mIDH1 inhibitors, exemplified by the inhibitor class "mIDH1-IN-1," on histone and DNA demethylation. We will delve into the mechanism of action, present quantitative data on inhibitor efficacy, detail key experimental protocols for studying these effects, and provide visual representations of the underlying pathways and experimental workflows. While "this compound" is used as a representative term, this guide draws upon data from well-characterized preclinical and clinical mIDH1 inhibitors such as Ivosidenib (AG-120) and Olutasidenib.

Core Mechanism of this compound Action

The primary mechanism of action of this compound and related inhibitors is the selective targeting and inhibition of the mutated IDH1 enzyme. This targeted inhibition leads to a significant reduction in the intracellular levels of the oncometabolite 2-HG.[2] The subsequent decrease in 2-HG relieves the competitive inhibition of key epigenetic regulators, primarily the TET family of DNA demethylases and the JmjC domain-containing histone demethylases.[4] This restoration of demethylase activity leads to a reversal of the hypermethylation phenotype, promoting cellular differentiation.[5]

Quantitative Data on mIDH1 Inhibitor Efficacy

The potency of mIDH1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays measuring the reduction of 2-HG. The following tables summarize key quantitative data for representative mIDH1 inhibitors.

Table 1: Biochemical and Cellular Potency of Representative mIDH1 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |

| Ivosidenib (AG-120) | IDH1 R132H | 40-50 | U87 (R132H) | 50-220 | [6] |

| AGI-5198 | IDH1 R132H | 70 | U87 (R132H) | 40 | [2][6] |

| Olutasidenib | IDH1 R132H/C | N/A | U87-mIDH | N/A | [7] |

| Compound 13e | IDH1 R132H | 260 | U87-MG R132H | 550 | [1] |

| Compound 16a | IDH1 R132H | 220 | U87-MG R132H | 1450 | [1] |

Table 2: Clinical Efficacy of mIDH1 Inhibitors

| Compound | Cancer Type | Response Rate | Reference |

| Ivosidenib (AG-120) | Relapsed/Refractory AML | 42% Overall Response | [5] |

| Olutasidenib | Relapsed/Refractory AML | 35% CR/CRh | [7] |

| BAY1436032 | mIDH1 Solid Tumors | 11% Objective Response in LGG | [8] |

CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery; LGG: Lower-Grade Glioma.

Impact on Histone Demethylation

The accumulation of 2-HG in mIDH1-mutant cells leads to the inhibition of JmjC domain-containing histone demethylases, resulting in the hypermethylation of histone lysine residues, particularly H3K9me3 and H3K27me3, which are associated with transcriptional repression.[4][9] Treatment with this compound reduces 2-HG levels, restoring the activity of these demethylases and leading to a decrease in repressive histone marks.[10]

Impact on DNA Demethylation

Similar to its effect on histone demethylases, 2-HG also inhibits the TET family of enzymes, which are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[11] This inhibition leads to a global increase in DNA methylation and a decrease in 5hmC levels in mIDH1-mutant tumors.[12][13] Treatment with this compound restores TET activity, leading to an increase in 5hmC and subsequent DNA demethylation, which contributes to the reactivation of silenced tumor suppressor genes.[14]

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) by Mass Spectrometry

Objective: To quantify the intracellular and extracellular levels of 2-HG in response to mIDH1 inhibitor treatment.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate 2-HG quantification.

Protocol Outline:

-

Sample Preparation:

-

For cell culture: Collect cell pellets and culture media. Perform metabolite extraction using a cold solvent mixture (e.g., 80% methanol).

-

For tissue samples: Homogenize frozen tissue and perform metabolite extraction.

-

-

Derivatization (for enantiomeric separation):

-

To distinguish between D-2HG and L-2HG, derivatize the samples using a chiral reagent such as diacetyl-L-tartaric anhydride (DATAN).[15]

-

-

LC-MS Analysis:

-

Inject the derivatized samples into an LC system coupled to a triple quadrupole mass spectrometer.

-

Operate the mass spectrometer in selective reaction monitoring (SRM) mode to monitor specific mass transitions for derivatized 2-HG and an internal standard.[16]

-

-

Data Analysis:

-

Quantify 2-HG concentrations by comparing the peak areas of the analyte to a standard curve generated with known concentrations of D-2HG and L-2HG.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation

Objective: To identify the genomic regions with altered histone methylation (e.g., H3K9me3, H3K27me3) following mIDH1 inhibitor treatment.

Methodology: ChIP-seq combines chromatin immunoprecipitation with next-generation sequencing.

Protocol Outline:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me3). Use magnetic beads to pull down the antibody-chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone modification. Compare the peak profiles between treated and untreated samples to identify differential enrichment.

Bisulfite Sequencing for DNA Methylation Analysis

Objective: To determine the DNA methylation status at single-nucleotide resolution.

Methodology: Bisulfite treatment of DNA converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR and sequencing reveal the methylation pattern.

Protocol Outline:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite.

-

PCR Amplification: Amplify the target regions of the bisulfite-converted DNA using specific primers.

-

Sequencing:

-

For targeted analysis, clone the PCR products and sequence individual clones (Sanger sequencing).

-

For genome-wide analysis, perform next-generation sequencing of the amplified library.

-

-

Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation level at each CpG site by comparing the number of cytosine and thymine reads.

Conclusion

Inhibitors of mutant IDH1, represented here as this compound, offer a targeted therapeutic approach to reverse the oncogenic epigenetic landscape driven by the accumulation of 2-HG. By restoring the activity of histone and DNA demethylases, these inhibitors can induce cellular differentiation and provide clinical benefit in patients with mIDH1-mutant cancers. The experimental protocols detailed in this guide provide a framework for researchers to investigate the molecular effects of these inhibitors and further elucidate the intricate interplay between metabolism and epigenetics in cancer. Continued research in this area is crucial for optimizing the use of mIDH1 inhibitors and developing novel therapeutic strategies for these challenging malignancies.

References

- 1. Discovery and structure-activity relationship study of novel hydantoin-based inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo design of mIDH1 inhibitors by integrating deep learning and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recruitment and Biological Consequences of Histone Modification of H3K27me3 and H3K9me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRECLINICAL STUDIES OF A NOVEL IDH1 INHIBITOR IN ACUTE MYELOID LEUKEMIA (AML) | Semantic Scholar [semanticscholar.org]

- 6. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and Preclinical Evaluation of 18F-Labeled Olutasidenib Derivatives for Non-Invasive Detection of Mutated Isocitrate Dehydrogenase 1 (mIDH1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. H3K4me3, H3K9ac, H3K27ac, H3K27me3 and H3K9me3 Histone Tags Suggest Distinct Regulatory Evolution of Open and Condensed Chromatin Landmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Hydroxymethylcytosine preferentially targets genes upregulated in isocitrate dehydrogenase 1 mutant high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of Mutant IDH1 Inhibitors Versus Wild-Type IDH1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1) in comparison to the wild-type (wt-IDH1) enzyme. Understanding this selectivity is paramount for the development of targeted cancer therapies, as mutations in IDH1 are a hallmark of several malignancies, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This document details the quantitative inhibitory activity, the experimental protocols used for determination, and the underlying biochemical pathways.

Introduction: The Role of Wild-Type and Mutant IDH1

Wild-type isocitrate dehydrogenase 1 (wt-IDH1) is a crucial enzyme in cellular metabolism, catalyzing the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2][3] This reaction is a key component of the tricarboxylic acid (TCA) cycle and a primary source of cytosolic NADPH, which is vital for antioxidant defense.[2][3]

In several cancers, a single point mutation in the IDH1 gene, most commonly at the R132 residue of the active site, confers a neomorphic (new) enzymatic function.[1][3][4] Instead of converting isocitrate to α-KG, the mutant IDH1 (mIDH1) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[1][4][5] The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[1][6][7][8] This gain-of-function activity makes mIDH1 an attractive therapeutic target. Small molecule inhibitors that selectively target mIDH1 over wt-IDH1 can reduce 2-HG levels and restore normal cellular processes.[2][7]

Quantitative Selectivity Profile of mIDH1 Inhibitors

The selectivity of an inhibitor is a critical parameter in drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. For mIDH1 inhibitors, high selectivity against the mutant enzyme over the wild-type is desirable to avoid disrupting the normal metabolic functions of wt-IDH1. The following table summarizes the inhibitory potency (IC50 values) of several representative mIDH1 inhibitors against various mIDH1 isoforms and wt-IDH1.

| Inhibitor | Target Mutant IDH1 | mIDH1 IC50 (nM) | wt-IDH1 IC50 (nM) | Selectivity (wt-IDH1/mIDH1) | Reference |

| Ivosidenib (AG-120) | IDH1-R132H | ~40-50 | >4,000 | ~85-106 fold | [1] |

| Olutasidenib | IDH1-R132H/C/L/G | Not specified | 22,400 | High | [5][9] |

| ML309 | IDH1-R132H | 96 | >25,000 | >260 fold | [7] |

| AGI-5198 | IDH1-R132H | 70 | >10,000 | >140 fold | [7] |

| FT-2102 | IDH1-R132H | 21.2 | Not specified | Selective | [7] |

| IDH305 | IDH1-R132H | 18 | ~3,600 | ~200 fold | [7] |

| BAY-1436032 | IDH1-R132H | <10 | >5,000 | >500 fold | [10] |

Signaling Pathways and Mechanism of Inhibition

The development of selective mIDH1 inhibitors has been guided by the distinct conformational changes present in the mutant enzyme. These inhibitors typically bind to an allosteric site at the dimer interface of the mIDH1 homodimer, locking the enzyme in an inactive conformation. This prevents the binding of the substrate α-KG and subsequent reduction to 2-HG.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the characterization of mIDH1 inhibitors.

Recombinant Protein Expression and Purification

-

Constructs : Human wt-IDH1 and mIDH1 (e.g., R132H, R132C) coding sequences are cloned into an expression vector (e.g., pET vector) with an N-terminal purification tag (e.g., 6x-His).

-

Expression : The constructs are transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) overnight to enhance protein solubility.

-

Purification : Cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin). The purified protein is then subjected to size-exclusion chromatography to obtain a highly pure and homogenous protein preparation. Protein concentration is determined using a standard method like the Bradford assay.

In Vitro Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified wt-IDH1 and mIDH1. A common method is a coupled-enzyme assay with a fluorescent readout.[1]

-

Principle : The production of NADPH by mIDH1 (in the reverse reaction) is coupled to the reduction of a substrate by a second enzyme, diaphorase, which in turn leads to a fluorescent signal.

-

Reaction Mixture : The assay is typically performed in a 96- or 384-well plate. The reaction buffer contains Tris-HCl, NaCl, MgCl2, and DTT.

-

mIDH1 Reaction :

-

Substrates: α-KG and NADPH.

-

Enzyme: Purified recombinant mIDH1.

-

Inhibitor: Test compounds are added at various concentrations.

-

-

wt-IDH1 Reaction :

-

Substrates: Isocitrate and NADP+.

-

Enzyme: Purified recombinant wt-IDH1.

-

Inhibitor: Test compounds are added at various concentrations.

-

-

Detection : The reaction mixture also contains diaphorase and its substrate (e.g., resazurin). The NADPH produced by the IDH enzyme is used by diaphorase to convert the non-fluorescent resazurin to the highly fluorescent resorufin.

-

Measurement : The fluorescence is measured over time using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).

-

Data Analysis : The initial reaction rates are calculated. The percent inhibition at each compound concentration is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Assay

This assay measures the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cells harboring a mIDH1 mutation.[1][11]

-

Cell Lines : Cancer cell lines endogenously expressing mIDH1 (e.g., HT-1080 fibrosarcoma cells with R132C mutation) or engineered cell lines overexpressing mIDH1 are used.[1][11]

-

Cell Culture : Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a dilution series of the test inhibitor or DMSO as a vehicle control for a specified period (e.g., 48-72 hours).

-

Sample Collection : After incubation, the cell culture medium is collected for 2-HG analysis. Alternatively, cells can be lysed, and the intracellular 2-HG levels can be measured.

-

2-HG Measurement : The concentration of 2-HG is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis : The 2-HG levels in treated samples are normalized to the DMSO control. The EC50 value (the concentration of inhibitor that reduces 2-HG production by 50%) is determined by plotting the 2-HG levels against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The development of small molecule inhibitors that selectively target mutant IDH1 over the wild-type enzyme represents a significant advancement in precision oncology. The high degree of selectivity observed for compounds like ivosidenib and olutasidenib validates mIDH1 as a tractable therapeutic target. The experimental protocols detailed herein provide a robust framework for the identification and characterization of novel mIDH1 inhibitors. A thorough understanding of the selectivity profile is essential for advancing these targeted agents through preclinical and clinical development, with the ultimate goal of improving outcomes for patients with IDH1-mutated cancers.

References

- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 3. Isocitrate dehydrogenase 1 mutation subtypes at site 132 and their translational potential in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

In Vitro Pharmacodynamics of mIDH1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of mIDH1-IN-1, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound in preclinical research. This guide details the inhibitory activity of this compound, its effects on cellular processes, and the underlying mechanism of action, supported by experimental data and protocols.

Core Pharmacodynamic Profile

This compound is a small molecule inhibitor designed to target the gain-of-function mutations in the IDH1 enzyme, which are implicated in various cancers. The primary mechanism of action of this compound is the inhibition of the mutant IDH1 enzyme's ability to produce the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG are known to disrupt normal cellular metabolism and epigenetic regulation, thereby promoting tumorigenesis.[1] By reducing 2-HG levels, this compound can help restore normal cellular function and inhibit cancer cell proliferation.

Quantitative In Vitro Activity

The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The key pharmacodynamic parameters are summarized in the table below.

| Parameter | Value | Assay Details |

| IC50 (mIDH1 R132H) | 961.5 ± 25.3 nM | Enzymatic inhibition assay measuring the 50% inhibitory concentration against the mutant IDH1 R132H enzyme.[2] |

| EC50 (2-HG Inhibition) | 208.6 ± 8.0 nM | Cell-based assay in HT1080 cells measuring the 50% effective concentration for the reduction of intracellular 2-hydroxyglutarate.[2] |

| IC50 (Anti-proliferation) | 41.8 nM | Cell-based assay determining the 50% inhibitory concentration on the proliferation of IDH1 mutant U-87 glioblastoma cells.[2] |

Mechanism of Action and Signaling Pathway

The gain-of-function mutation in IDH1 leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[3][4] this compound, by inhibiting the mutant IDH1 enzyme, reduces the production of 2-HG. This reduction in 2-HG relieves the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA, and subsequent changes in gene expression that can induce differentiation and reduce cell proliferation.[5]

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies for the key in vitro pharmacodynamic assays are provided below. These protocols are based on generalized procedures for similar mIDH1 inhibitors, as the specific, detailed protocol for this compound from its primary publication was not publicly available.

mIDH1 R132H Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the mutant IDH1 R132H protein. The assay typically measures the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-ketoglutarate to 2-HG by the mutant enzyme.

Materials:

-

Purified recombinant mIDH1 R132H enzyme

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include a DMSO-only control.

-

Add the mIDH1 R132H enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 30-60 minutes).

-

Calculate the rate of NADPH consumption (decrease in absorbance at 340 nm) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for mIDH1 Enzyme Inhibition Assay.

Cellular 2-HG Production Assay

This cell-based assay quantifies the ability of this compound to inhibit the production of the oncometabolite 2-HG in a relevant cancer cell line harboring an IDH1 mutation, such as HT1080 (fibrosarcoma) or U-87 MG (glioblastoma) engineered to express mIDH1.

Materials:

-

IDH1-mutant cancer cell line (e.g., HT1080)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well cell culture plate

-

Reagents for cell lysis

-

2-HG detection kit (e.g., colorimetric or fluorometric assay kit)

-

Plate reader

Procedure:

-

Seed the IDH1-mutant cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

After incubation, collect the cell culture medium or lyse the cells to measure intracellular 2-HG levels.

-

Follow the manufacturer's protocol for the 2-HG detection kit to measure the concentration of 2-HG in each sample.

-

Plot the 2-HG concentration against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for Cellular 2-HG Production Assay.

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of this compound on the growth of cancer cells with an IDH1 mutation.

Materials:

-

IDH1-mutant cancer cell line (e.g., IDH1 mutant U-87)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well cell culture plate

-

Reagent for measuring cell viability (e.g., MTT, resazurin, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the IDH1-mutant cells in a 96-well plate at a low density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

-

At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or fluorescence/luminescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of the mutant IDH1 enzyme, demonstrating significant activity in both biochemical and cellular assays. Its ability to reduce the oncometabolite 2-HG and inhibit the proliferation of IDH1-mutant cancer cells highlights its potential as a valuable tool for preclinical cancer research. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for scientists and researchers investigating novel therapeutic strategies targeting mIDH1-driven malignancies.

References

- 1. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Measurement of 2-Hydroxyglutarate (2-HG) Production Following Inhibition of Mutant IDH1 by mIDH1-IN-1

Introduction

Mutations in isocitrate dehydrogenase 1 (IDH1) are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[1][3] However, specific mutations, most commonly at the R132 residue, confer a neomorphic gain-of-function activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases, leading to epigenetic dysregulation, a block in cellular differentiation, and tumorigenesis.[1][2][3]

The development of small molecule inhibitors targeting mutant IDH1 is a promising therapeutic strategy. mIDH1-IN-1 is a potent and selective inhibitor of mutant IDH1.[4] This document provides a detailed protocol for an in vitro assay to measure the production of 2-HG in cancer cell lines harboring an IDH1 mutation and to determine the efficacy of inhibitors like this compound. The primary method described is a fluorescence-based enzymatic assay, with mass spectrometry as an alternative, more sensitive method.

Mutant IDH1 Signaling Pathway

Mutant IDH1 homodimers convert α-ketoglutarate to 2-hydroxyglutarate. This oncometabolite, 2-HG, competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, thereby promoting tumorigenesis.

References

- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-2-Hydroxyglutarate is Necessary and Sufficient for Isocitrate Dehydrogenase 1 Mutant-induced MIR148A Promoter Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for mIDH1-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing mIDH1-IN-1, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), in cell culture experiments. This document includes detailed protocols for key assays, quantitative data on the inhibitor's effects, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, and a block in cellular differentiation, thereby contributing to tumorigenesis.[3][4][5]

This compound is a small molecule inhibitor designed to specifically target the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[6] Its use in cell culture allows for the investigation of the biological consequences of mIDH1 inhibition and the assessment of its therapeutic potential.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇N₃O₅ | [6] |

| Molecular Weight | 449.5 g/mol | [6] |

| Appearance | Solid | MedChemExpress Datasheet |

| Solubility | DMSO: 100 mg/mL (222.47 mM) | MedChemExpress Datasheet |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | MedChemExpress Datasheet |

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the mutated IDH1 enzyme. This prevents the conversion of α-KG to 2-HG. The subsequent reduction in intracellular 2-HG levels is expected to reverse the downstream oncogenic effects, including the restoration of normal histone and DNA methylation patterns and the induction of cellular differentiation.[3]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and other relevant mIDH1 inhibitors in various cancer cell lines.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Mutation | Value | Reference |

| IC₅₀ (Enzymatic Assay) | - | IDH1 R132H | 961.5 ± 25.3 nM | [6] |

| EC₅₀ (2-HG Production) | HT1080 | R132C | 208.6 ± 8.0 nM | [6] |

| IC₅₀ (Anti-proliferation) | U-87 MG | IDH1 mutant | 41.8 nM | [6] |

Table 2: Comparative IC₅₀ Values of mIDH1 Inhibitors on 2-HG Production

| Inhibitor | HT1080 (R132C) IC₅₀ (nM) | U87-MG (R132H) IC₅₀ (nM) | THP-1 (R132H) IC₅₀ (nM) | Reference |

| AG-120 (Ivosidenib) | 50-220 | 40 | 50 | [7] |

| AGI-5198 | 100-500 | 100-500 | 100-500 | [7] |

| This compound | 208.6 (EC₅₀) | 41.8 (IC₅₀, anti-proliferation) | Not Reported | [6] |

Experimental Protocols

General Handling and Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 4.5 mg of this compound in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.

-

Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol for Measurement of 2-HG Production

This protocol is adapted for measuring the effect of this compound on the production of 2-HG in cell culture supernatants.

Materials:

-

mIDH1 mutant and wild-type cell lines

-

This compound

-

96-well cell culture plates

-

Cell culture medium

-

D-2-Hydroxyglutarate Assay Kit (Colorimetric or Fluorometric) or LC-MS/MS equipment

Procedure:

-

Cell Seeding: Seed mIDH1 mutant and wild-type cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

2-HG Measurement:

-

Using a Commercial Kit: Follow the manufacturer's instructions to measure the 2-HG concentration in the collected supernatants.

-

Using LC-MS/MS: Prepare the samples according to the instrument's protocol for metabolite analysis.[8]

-

-

Data Analysis: Normalize the 2-HG levels to the cell number (if performing a parallel viability assay) or report as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the EC₅₀ value.

Protocol for Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to assess the effect of this compound on cell viability.

Materials:

-

mIDH1 mutant and wild-type cell lines

-

This compound

-

96-well cell culture plates

-

Cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

-

Inhibitor Treatment: Add 100 µL of culture medium containing serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]

-